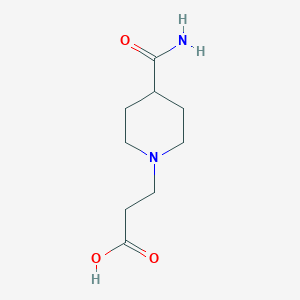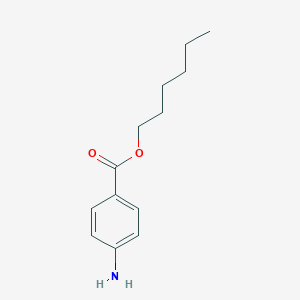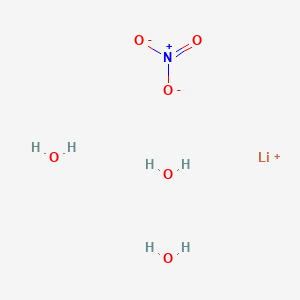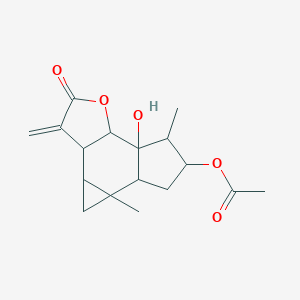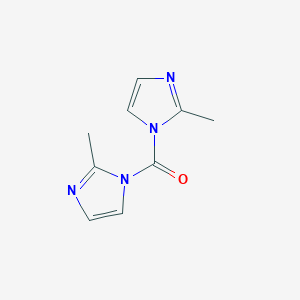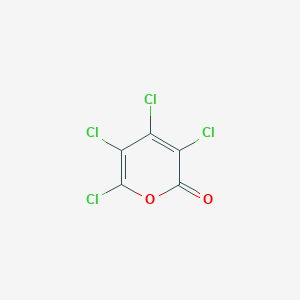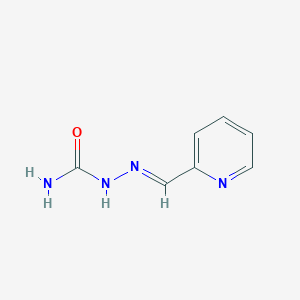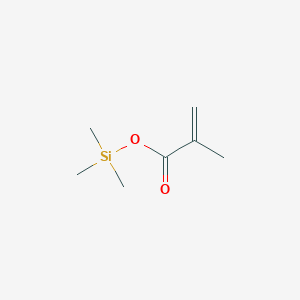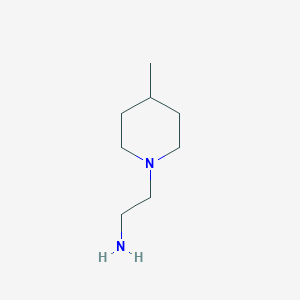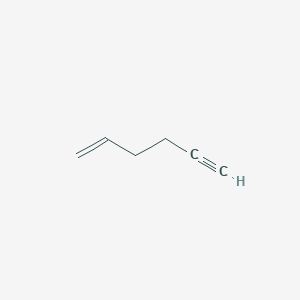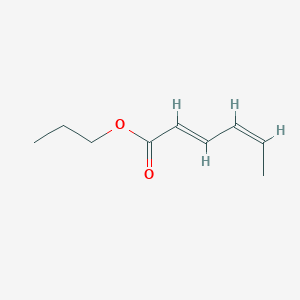![molecular formula C12H16O8 B080189 [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate CAS No. 14661-16-6](/img/structure/B80189.png)
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, also known as DDAO, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties.
Mecanismo De Acción
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is a substrate for esterases, which are enzymes that catalyze the hydrolysis of ester bonds. Upon hydrolysis, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is converted into a fluorescent product that can be detected using fluorescence spectroscopy. The fluorescence intensity is directly proportional to the amount of esterase activity present in the sample.
Efectos Bioquímicos Y Fisiológicos
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been shown to have low toxicity and is metabolized in vivo through hydrolysis of the ester bond. Its fluorescent properties make it a useful tool for studying cellular metabolism and oxidative stress in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is its high sensitivity and selectivity for esterase activity. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that its fluorescence is affected by pH, temperature, and the presence of other compounds in the sample.
Direcciones Futuras
There are several future directions for the use of [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate in scientific research. One area of interest is the development of biosensors for the detection of esterase activity in complex biological samples such as blood or urine. Additionally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate could be used in the development of new therapies for diseases that involve abnormal esterase activity, such as Alzheimer's disease. Finally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate could be used in the development of new imaging techniques for the detection of oxidative stress in vivo.
In conclusion, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. Its fluorescent properties make it a useful tool for studying oxidative stress and cellular metabolism, and its future applications in biosensors and imaging techniques hold promise for the development of new therapies and diagnostic tools.
Métodos De Síntesis
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with sodium methoxide to form [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a substrate for the measurement of esterase activity. Its fluorescent properties make it a useful tool for studying oxidative stress and cellular metabolism. Additionally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been used in the development of biosensors for the detection of esterase activity in biological samples.
Propiedades
Número CAS |
14661-16-6 |
|---|---|
Nombre del producto |
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Fórmula molecular |
C12H16O8 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
[(1R,2S,3S,4S,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10+,11+,12-/m1/s1 |
Clave InChI |
BAKQMOSGYGQJOJ-WTPMCQDGSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@H]([C@H]1OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Sinónimos |
1,6-Anhydro-β-D-talopyranose 2,3,4-triacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



